1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O4S2 and its molecular weight is 475.51. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Cyclization and Alkylation Studies
Research by Remizov, Pevzner, and Petrov (2019) explored the intramolecular 6-endo-dig-cyclization of related compounds, resulting in the formation of esters like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This process is significant for the synthesis of complex heterocyclic compounds, which are essential in medicinal chemistry (Remizov, Pevzner, & Petrov, 2019).
Antimicrobial and Antifungal Action
Sych et al. (2019) investigated compounds with similar chemical structures for their antimicrobial and antifungal activities. They found that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria and have antifungal activity against Candida albicans (Sych et al., 2019).
Synthesis and Antimicrobial Activities
Hassan (2007) synthesized substituted furan and pyrrole derivatives, which showed promising antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Hassan, 2007).
Thioamide Formation Studies
Remizov, Pevzner, and Petrov (2019) also explored the reaction of similar compounds with bases, leading to the formation of thioamides of furylacetic acid. This research is crucial in understanding the reactivity and potential applications of these compounds in various chemical reactions (Remizov, Pevzner, & Petrov, 2019).
Noncovalent Interaction Studies
El-Emam et al. (2020) synthesized and analyzed the crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives. They characterized the intra- and intermolecular interactions using the quantum theory of atoms-in-molecules approach. This research provides insights into the nature of noncovalent interactions in compounds with similar structures (El-Emam et al., 2020).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S2/c21-13-3-5-14(6-4-13)26-10-12(8-17(26)28)18(29)23-19-24-25-20(32-19)31-11-16(27)22-9-15-2-1-7-30-15/h1-7,12H,8-11H2,(H,22,27)(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDYYPXHZEPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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